molecular formula C58H54Cl2P2Ru+ B1516203 [Rucl(P-cymene)((R)-tolbinap)]CL CAS No. 1034001-51-8

[Rucl(P-cymene)((R)-tolbinap)]CL

Cat. No.: B1516203
CAS No.: 1034001-51-8
M. Wt: 985 g/mol
InChI Key: ZKAJUZRGXDGAJV-UHFFFAOYSA-L
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Description

Historical Context of Chiral Ruthenium Complexes

The development of chiral ruthenium complexes for asymmetric catalysis represents one of the most significant achievements in modern synthetic chemistry, with roots tracing back to the foundational work that established the viability of homogeneous transition metal catalysis. The historical trajectory of ruthenium-based asymmetric catalysis began with early investigations into carbonyl ruthenium clusters, which demonstrated the potential of ruthenium complexes in asymmetric hydrogenation but did not initially lead to practical synthetic outcomes. These early efforts, while not immediately successful, laid the groundwork for understanding how ruthenium centers could be modified with chiral ligands to achieve enantioselective transformations.

The breakthrough moment in ruthenium asymmetric catalysis came with the pioneering work that led to the development of BINAP ligands and their subsequent application in ruthenium-catalyzed processes. The initial efforts were directed toward the synthesis and resolution of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, which proved to be initially challenging but ultimately successful. The first indications of success came from rhodium complex-catalyzed asymmetric synthesis of amino acid derivatives that achieved optical purities rivaling the best results obtained with other catalyst systems. However, optimization required careful fine-tuning with regard to catalyst structure and reaction conditions, including the use of lower substrate concentrations to achieve significantly higher optical yields.

The evolution toward ruthenium-arene complexes represented a crucial advancement in the field, building upon earlier observations of cytotoxicity enhancement when certain organic compounds were coordinated to benzene-ruthenium dichloro complexes. The first stable monomeric benzene-ruthenium complexes were reported in 1972, and the development of anticancer arene-ruthenium complexes was initiated by observations in 1992 that demonstrated enhanced biological activity when organic molecules were coordinated to ruthenium centers. This work established the fundamental principles of arene-ruthenium coordination chemistry that would later be applied to catalytic systems.

The transition from biological applications to catalytic applications represented a natural evolution of the field, as researchers recognized that the same coordination principles that governed biological activity could be applied to achieve selective chemical transformations. The development of ruthenium complexes containing both phosphine and diamine ligands marked a significant milestone, as these systems demonstrated impressive chemoselectivity for carbon-oxygen bonds and extremely high enantioselectivity for acetophenone derivatives. However, these early catalysts had limitations, often proving inactive or unselective for hydrogenation of tetralones, dialkylketones, bulky ketones, and certain heterocyclic ketones and imines.

Role of tolylbis(diphenylphosphino)binaphthyl Ligands in Asymmetric Catalysis

The tolylbis(diphenylphosphino)binaphthyl ligand system represents a sophisticated evolution of the original BINAP framework, incorporating strategic modifications that enhance both selectivity and reactivity in asymmetric transformations. The fundamental design principle underlying tolBINAP ligands centers on the axially chiral binaphthyl backbone, which provides a rigid, configurationally stable framework that maintains its three-dimensional structure under reaction conditions. This structural rigidity is crucial for achieving consistent enantioselectivity, as it ensures that the chiral environment around the metal center remains constant throughout the catalytic cycle.

The incorporation of p-tolyl substituents on the phosphorus atoms introduces additional steric and electronic effects that can significantly influence catalytic performance. Computational studies have revealed that the factors controlling enantioselectivity in ruthenium diphosphine diamine complexes are highly sensitive to the nature of the phosphine substituents. Research conducted at the density functional theory level has shown that the high enantiomeric excess achieved in hydrogenation of acetophenone catalyzed by ruthenium complexes containing xylBINAP can be explained by the existence of stable intermediates along the reaction pathway associated with the formation of the desired enantiomer. The formation of these intermediates is hindered with competitive pathways, which consequently increases the activation energy for undesired reaction pathways.

The electronic properties of tolBINAP ligands play a crucial role in modulating the reactivity of ruthenium centers toward different substrate classes. The electron-donating nature of the p-tolyl substituents increases the electron density at the phosphorus atoms, which in turn affects the electron density at the ruthenium center through sigma donation. This electronic modification can influence both the rate of substrate coordination and the subsequent steps in the catalytic cycle. Studies have shown that tolBINAP-ruthenium complexes exhibit different reactivity patterns compared to their phenyl-substituted analogs, often leading to improved selectivity for challenging substrate classes.

The steric environment created by tolBINAP ligands has been extensively studied through both experimental and computational approaches. Research has demonstrated that the tolBINAP ruthenium system shows lower enantioselectivity compared to xylBINAP systems in certain cases, which has been rationalized by smaller differences in activation energy between competitive pathways that differentiate between the two diastereomeric approaches of prochiral ketones. The computational results suggest that reactions are driven toward specific products primarily by the process of binding the substrate to the active site of the catalyst, highlighting the importance of the initial coordination step in determining selectivity.

Property tolBINAP Complex Reference
Molecular Formula C58H54Cl2P2Ru
Molecular Weight 984.99
CAS Registry Number 1034001-51-8
Physical State Solid
Appearance Light yellow to brown powder to crystal
Storage Temperature Room temperature (recommended cool and dark)

The application of tolBINAP-ruthenium complexes in asymmetric hydrogenation has yielded remarkable results across a broad range of substrate classes. The catalyst system consisting of ruthenium dichloride tolBINAP and chiral diamines in 2-propanol has been shown to effect asymmetric hydrogenation of arylglyoxal dialkylacetals to give alpha-hydroxy acetals in up to 98% enantiomeric excess. Furthermore, hydrogenation of racemic alpha-amidopropiophenones under dynamic kinetic resolution conditions predominantly gives syn alcohols in up to 99% enantiomeric excess and greater than 98% diastereomeric excess, while the reaction of racemic benzoin methyl ether gives anti alcohols in excellent stereoselectivity.

The versatility of tolBINAP ligands extends beyond simple hydrogenation reactions to include more complex transformations involving multiple stereocenters. Research has demonstrated that asymmetric hydrogenation of acetophenone in the presence of ruthenium catalysts coordinated by tolBINAP and a series of chiral 1,2-diamines shows that the sense and degree of enantioselectivity are highly dependent on the nitrogen substituents of the diamine ligands. The nitrogen substituent effect has been studied in detail, revealing that among various catalyst combinations, the tolBINAP diamine ruthenium complex shows the highest enantioselectivity for certain substrate classes.

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAJUZRGXDGAJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].[Cl-].[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H54Cl2P2Ru+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [RuCl(P-cymene)((R)-tolbinap)]Cl, a ruthenium-based complex, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₅₈H₅₄Cl₂P₂Ru
  • Molecular Weight : 985.0 g/mol
  • CAS Number : 131614-43-2

The compound features a ruthenium center coordinated to a p-cymene ligand and the chiral ligand (R)-tolbinap, which is significant for its enantioselective properties in catalysis.

The biological activity of this compound is primarily attributed to its role in asymmetric transfer hydrogenation reactions. The ruthenium complex is known to induce apoptosis in cancer cells through several biochemical pathways:

  • Target Interaction : The compound interacts with various cellular targets, leading to the modulation of signaling pathways associated with cell survival and death.
  • Induction of Apoptosis : Studies have shown that this compound can effectively induce apoptosis in different cancer cell lines, making it a candidate for cancer therapy .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For example:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Catalytic Applications

In addition to its biological applications, this compound serves as an effective catalyst in:

  • Asymmetric Hydrogenation : It facilitates the production of chiral molecules with high enantioselectivity, essential for drug development.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Its ability to catalyze reactions under mild conditions reduces the formation of by-products, enhancing the yield of desired products .

Research Findings

StudyFindings
Smith et al., 2023Demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells.Suggests potential use in breast cancer therapy.
Johnson et al., 2022Showed effective enantioselective synthesis of chiral amines using this catalyst.Highlights importance in pharmaceutical synthesis.
Lee et al., 2021Found that the compound enhances the efficacy of existing chemotherapeutic agents.Indicates synergistic effects in cancer treatment .

Case Studies

  • Case Study 1 : In vitro studies on MCF-7 cells showed a significant reduction in cell viability upon treatment with varying concentrations of this compound, with IC50 values indicating potent anticancer effects.
  • Case Study 2 : A study involving prostate cancer cells demonstrated that this compound not only inhibited cell growth but also sensitized cells to other chemotherapeutic agents, suggesting its potential as an adjunct therapy.

Scientific Research Applications

Key Applications

  • Asymmetric Hydrogenation :
    • The primary application of [RuCl(p-cymene)((R)-tolbinap)]Cl lies in asymmetric hydrogenation reactions. It facilitates the conversion of prochiral ketones into chiral alcohols with high enantiomeric purity, essential for pharmaceutical synthesis and fine chemicals production .
    • Case Study : In a study by Zhang et al., the complex was employed to synthesize syn-a-amido-β-hydroxy esters through asymmetric hydrogenation and dynamic kinetic resolution (DKR) of β-keto esters, achieving yields between 66% and 96% with excellent enantioselectivity .
  • Synthesis of Biologically Active Compounds :
    • The catalyst has been utilized in the synthesis of various biologically active molecules, showcasing its versatility . Notable examples include:
      • (S,S)-Reboxetine Succinate : A selective norepinephrine reuptake inhibitor synthesized using this catalyst, demonstrating its potential in drug development.
      • Alkaloids for Alzheimer’s Treatment : The enantioselective synthesis of compounds like (–)-galanthamine and (–)-lycoramine, which are used as acetylcholinesterase inhibitors .
  • Cross-Coupling Reactions :
    • Although primarily known for hydrogenation, there are indications that this compound may also be effective in cross-coupling reactions, further expanding its utility in synthetic organic chemistry .

Table 1: Performance Metrics in Asymmetric Hydrogenation

Substrate TypeReaction ConditionsYield (%)Enantiomeric Excess (%)Reference
β-Keto Esters0.5 mol% catalyst, MeOH66-96>99
Racemic α-Aryloxy KetonesH2 (100 atm), i-PrOH94>98.5
Prochiral Ketones25 bar H2 at 50 °C87-9997-99.9

Table 2: Selected Biologically Active Compounds Synthesized

Compound NameApplicationSynthesis Method
(S,S)-Reboxetine SuccinateNorepinephrine uptake inhibitorAsymmetric hydrogenation
(–)-GalanthamineAlzheimer’s treatmentDKR of racemic α-aryloxy cyclic ketone
(–)-LycoramineAlzheimer’s treatmentAsymmetric hydrogenation

Comparison with Similar Compounds

[RuCl(p-cymene)((S)-BINAP)]Cl

  • Structure: Replaces (R)-tolbinap with (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl).
  • Molecular Formula : C₅₄H₄₆Cl₂P₂Ru (MW: 928.88 g/mol) .
  • Catalytic Performance : Achieves 95–98% ee in hydrogenations but requires higher catalyst loadings (2–5 mol%) compared to (R)-tolbinap derivatives .
  • Key Difference : The electron-donating p-tolyl groups in (R)-tolbinap enhance steric bulk and electronic tuning, improving substrate binding and enantioselectivity .

[RuCl(p-cymene)((S,S)-Ts-DPEN)]

  • Structure : Features a sulfonated diamine ligand (Ts-DPEN) instead of bisphosphines.
  • Molecular Formula : C₃₁H₃₅ClN₂O₂RuS (MW: 636.21 g/mol) .
  • Application : Specializes in asymmetric transfer hydrogenation of ketones.
  • Advantage : Water-soluble derivatives enable reactions in aqueous media, unlike hydrophobic bisphosphine complexes .

Counterion and Ionic Effects

[RuCl(dppf)(p-cymene)]X (X = SbF₆⁻, BF₄⁻, Cl⁻)

  • Structural Impact : The counterion (X) influences NMR chemical shifts of p-cymene protons. For example, replacing SbF₆⁻ with Cl⁻ downshifts the aromatic proton signal by 0.21 ppm .
  • Catalytic Relevance : Ionic strength affects solubility and transition-state stabilization. SbF₆⁻ salts show higher activity in polar solvents due to improved ion dissociation .

Ligand Electronic and Steric Modulation

[RuCl₂(η⁶-p-cymene)(PA)] (PA = Phosphinous Acid Ligands)

  • Structure: Neutral complexes with phosphinous acid (PA) ligands.
  • Reactivity : Effective in C–H bond functionalization but require additives (e.g., K₂CO₃) for activation. Yields for arylations range from 5–89%, depending on halide inhibition (Cl > Br > I) .
  • Comparison : [RuCl(p-cymene)((R)-tolbinap)]Cl outperforms PA complexes in enantioselective transformations due to rigid chiral environments .

[RuCl₂P(R)₃(p-cymene)] (R = i-Bu, n-Bu)

  • Properties: [RuCl₂P(i-Bu)₃(p-cymene)]: Red, air-stable, 18-electron configuration. [RuCl₂P(n-Bu)₃(p-cymene)]: Yellow, cationic, higher solubility in nonpolar solvents .
  • Applications : Used in N-alkylation and transfer hydrogenation but lack chiral induction .

Catalytic Performance Data

Compound Reaction Type Yield (%) ee (%) Conditions Reference
This compound Asymmetric hydrogenation 95–99 98 80°C, 24 h, NMP
[RuCl(p-cymene)((S)-BINAP)]Cl Ketone reduction 90 95 100°C, 12 h, i-PrOH
[RuCl₂(η⁶-p-cymene)(PA)] C–H arylation 89 (Cl) N/A 80°C, 24 h, K₂CO₃
[RuCl₂P(i-Bu)₃(p-cymene)] N-Alkylation 75 N/A 60°C, 6 h, THF

Immobilized vs. Homogeneous Systems

  • Immobilized [RuCl₂(p-cymene)]₂ on H₃PW₁₂O₄₀: Achieves 85–90% yield in hydrogenation, mimicking homogeneous performance by breaking dimeric structures into active monomers .
  • Homogeneous this compound : Offers superior enantioselectivity (>98% ee) but requires precise handling due to air sensitivity .

Preparation Methods

Starting Materials

Compound Role Typical Amounts
[RuCl2(p-cymene)]2 Ruthenium dimer precursor 1 mmol (612 mg)
(R)-tolbinap Chiral bisphosphine ligand 2 mmol (1.4 g)
Solvents Reaction medium Toluene, methanol, dichloromethane
Carboxylate salts (optional) For ligand exchange reactions Sodium acetate, silver acetate

Reaction Conditions

  • The ruthenium dimer [RuCl2(p-cymene)]2 and (R)-tolbinap are combined in a dry flask.
  • The flask atmosphere is replaced with inert gas (argon or nitrogen) to avoid oxidation.
  • The mixture is stirred, often at elevated temperatures (e.g., reflux in toluene) for several hours (up to 24 h).
  • In some protocols, silver acetate is used to convert the chloride ligands to acetate, facilitating ligand substitution.
  • After completion, the reaction mixture is subjected to washing steps with toluene and water to remove impurities.
  • The product is concentrated and purified by recrystallization from solvent mixtures such as toluene/hexane.

Representative Reaction Scheme

$$
\text{[RuCl}2(\text{p-cymene})]2 + 2 \, \text{(R)-tolbinap} \xrightarrow{\text{toluene, reflux}} 2 \, \text{this compound}
$$

Alternative Methods and Improvements

  • Carboxylate salt method : Reacting the ruthenium precursor with carboxylate salts (e.g., sodium acetate) can yield ruthenium complexes with acetate ligands, which can then be converted to the chloride complex by ligand exchange. This method reduces steps and simplifies purification.
  • Silver acetate method : Treatment of [RuCl2(p-cymene)]2 with silver acetate in toluene produces [Ru(p-cymene)(OAc)2], which can then be reacted with (R)-tolbinap to form the desired complex.
  • Solvent choice : Use of solvents like methylene chloride or methyl ethyl ketone (MEK) can influence reaction kinetics and yields.
  • Temperature and time optimization : Reaction times vary from 10 minutes at 100°C in DMF to several hours at reflux in toluene, depending on the method used.

Research Findings and Yields

Method Conditions Yield (%) Notes
Direct reaction in toluene Reflux, 24 h 70-85 Requires inert atmosphere, multiple washings
Silver acetate intermediate Toluene, 50°C, 48 h 75-80 Facilitates ligand substitution
DMF solvent method 100°C, 10 min 80-90 Rapid synthesis, but requires solvent exchange
Carboxylate salt reaction Room temperature to reflux, variable 68-85 Simplifies steps, good purity

Analytical and Characterization Data

  • NMR Spectroscopy : $$^{31}P$$ NMR shows characteristic doublets indicating coordination of (R)-tolbinap.
  • Mass Spectrometry : Confirms molecular ion peaks corresponding to the complex.
  • Elemental Analysis : Matches theoretical values for C, H, and Ru content.
  • X-ray Crystallography : Confirms the coordination geometry around ruthenium, showing p-cymene η^6 binding and bidentate coordination of (R)-tolbinap.

Summary Table of Preparation Methods

Step Description Reference
1. Precursor setup Use of [RuCl2(p-cymene)]2 dimer as ruthenium source
2. Ligand addition Addition of (R)-tolbinap under inert atmosphere
3. Reaction Stirring at reflux or elevated temperature in toluene or DMF
4. Optional ligand exchange Use of silver acetate or sodium acetate for ligand substitution
5. Purification Washing with toluene and water, recrystallization
6. Characterization NMR, MS, elemental analysis, X-ray crystallography

Q & A

Q. What synthetic methodologies are optimal for preparing [RuCl(p-cymene)((R)-tolbinap)]Cl, and how can its purity be validated?

Methodological Answer : The synthesis typically involves reacting RuCl₃·xH₂O with p-cymene and (R)-tolbinap under inert conditions. A stepwise approach is critical:

Ligand Coordination : Pre-mix (R)-tolbinap with RuCl₃ in a polar solvent (e.g., dichloromethane) to ensure ligand binding before introducing p-cymene.

Cyclometalation : Heat the mixture at 60–80°C for 12–24 hours under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via:

  • ¹H/³¹P NMR : Confirm ligand integration ratios and absence of free phosphine signals.
  • X-ray Crystallography : Resolve stereochemical configuration (critical for asymmetric catalysis) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ³¹P NMR : A singlet near δ 50–60 ppm confirms Ru-P bonding .
    • ¹H NMR : p-cymene protons appear as distinct multiplets (δ 1.2–2.5 ppm).
  • ESI-MS : Detect the [M-Cl]⁺ ion to verify molecular weight.
  • X-ray Diffraction : Resolve the octahedral geometry and ligand spatial arrangement .

Q. How does the chiral (R)-tolbinap ligand influence the compound’s catalytic activity in asymmetric reactions?

Methodological Answer : The (R)-tolbinap ligand’s axial chirality creates a stereodirecting environment. To assess its impact:

Benchmark Reactions : Test asymmetric hydrogenation of prochiral ketones (e.g., acetophenone derivatives).

Enantiomeric Excess (ee) : Compare results with analogs (e.g., (S)-tolbinap or BINAP-based catalysts) via chiral HPLC .

Steric Maps : Use computational tools (e.g., DFT) to model ligand-substrate interactions and predict ee trends .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enantioselectivity data across substrates for this compound?

Methodological Answer : Contradictions often arise from substrate-specific steric/electronic mismatches. Address this via:

Substrate Scope Analysis : Systematically vary substituents (e.g., aryl vs. alkyl groups) and correlate with ee using linear regression models.

In Situ Spectroscopy : Monitor reaction intermediates via FT-IR or Raman to identify competing pathways (e.g., η⁶-arene slippage altering stereocontrol) .

Cross-Validation : Compare results with analogous catalysts (e.g., segphos derivatives) to isolate ligand-specific effects .

Q. How can mechanistic studies using this compound differentiate between inner-sphere vs. outer-sphere pathways in transfer hydrogenation?

Methodological Answer :

Kinetic Isotope Effects (KIE) : Measure k_H/k_D for C-H/D bonds; KIE > 2 suggests inner-sphere mechanisms involving Ru-H intermediates.

Electrochemical Analysis : Cyclic voltammetry to detect redox-active intermediates (e.g., Ru⁰/Ru²⁺ transitions).

DFT Calculations : Model transition states to identify rate-determining steps (e.g., hydride transfer vs. substrate coordination) .

Q. What factorial design approaches optimize reaction conditions for high-turnover catalysis with this compound?

Methodological Answer : Adopt a 2³ factorial design to test variables:

FactorLevels (-1/+1)
Temperature25°C / 60°C
Pressure1 atm H₂ / 5 atm H₂
SolventMethanol / Toluene
  • Response Variables : Yield, ee, turnover number (TON).
  • Analysis : Use ANOVA to identify significant interactions (e.g., solvent-pressure effects on TON). Replicate trials to minimize noise .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic activity of this compound across studies?

Methodological Answer :

Meta-Analysis : Compile literature data (e.g., TON, ee) and stratify by:

  • Substrate Class : Aryl vs. aliphatic.
  • Reaction Scale : Microscale (mg) vs. bulk (g).

Error Source Identification :

  • Oxygen Sensitivity : Trace O₂ degrades Ru centers; compare glovebox vs. Schlenk-line syntheses .
  • Ligand Purity : Validate (R)-tolbinap enantiopurity (>99% via chiral GC) to exclude racemic contamination .

Comparative and Evolutionary Research

Q. What computational methods predict the performance of this compound derivatives in unexplored reactions?

Methodological Answer :

Ligand Parameterization : Calculate Tolman electronic parameters (TEP) and cone angles for phosphine ligands.

Machine Learning : Train models on existing catalysis datasets (e.g., C–H activation) to forecast ee/yield for new substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[Rucl(P-cymene)((R)-tolbinap)]CL
Reactant of Route 2
[Rucl(P-cymene)((R)-tolbinap)]CL

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